

Review of literature on allyl propyl disulfide research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyl propyl disulfide*

Cat. No.: *B1197967*

[Get Quote](#)

An In-depth Technical Review of **Allyl Propyl Disulfide**: From Benchtop to Biological Pathways

Introduction

Allyl propyl disulfide (APDS) is a naturally occurring organosulfur compound that is a key contributor to the characteristic aroma and flavor of plants in the Allium genus, such as onions (*Allium cepa*) and, to a lesser extent, garlic (*Allium sativum*).^{[1][2]} Chemically, it is an organic disulfide with the formula $C_6H_{12}S_2$.^[3] Beyond its role in flavor chemistry, APDS and related allyl sulfides have garnered significant scientific interest for their broad spectrum of potential therapeutic properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.^{[2][4][5]} This has positioned them as promising candidates for drug development and as functional food components.

This technical guide provides a comprehensive review of the existing literature on **allyl propyl disulfide** and its closely related analogs, such as diallyl disulfide (DADS). It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the compound's biological activities, mechanisms of action, and the experimental protocols used in its study.

Physicochemical Properties

Allyl propyl disulfide is a pale-yellow liquid characterized by a strong, pungent, onion-like odor.^{[3][6]} Its physical and chemical properties are critical for its extraction, analysis, and

application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ S ₂	[3]
Molecular Weight	148.3 g/mol	[3][6]
Appearance	Pale-yellow liquid	[3][6]
Odor	Strong, irritating, onion-like	[6][7]
Boiling Point	66-68 °C at 16 mm Hg	[3]
Density	0.93 g/cm ³ at 15 °C	[3][6]
Vapor Pressure	0.39 mmHg at 25 °C	[3]
Flash Point	133.3 °F (56.3 °C)	[6][7]
Solubility	Insoluble in water	[3]

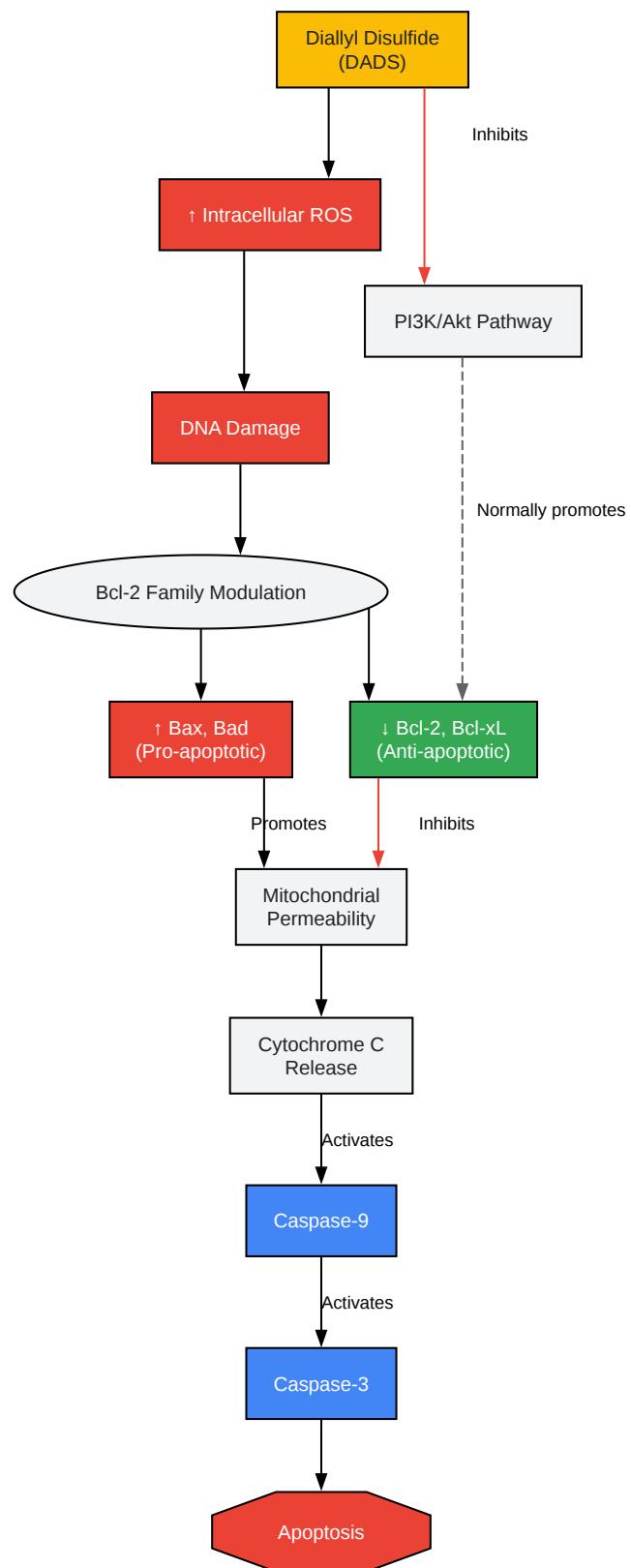
Biological Activities and Mechanisms of Action

Research into **allyl propyl disulfide** and its analogs has revealed a multitude of biological effects. While much of the mechanistic work has been conducted on the more extensively studied diallyl disulfide (DADS), the findings provide a strong foundation for understanding the potential of APDS.

Antimicrobial Activity

Organosulfur compounds from Allium species are well-documented for their antimicrobial properties.[4] The presence of the allyl group is considered particularly important for this activity.[4][8] Studies have demonstrated efficacy against a range of bacteria and fungi.

Microorganism	Compound / Extract	Result	Reference
Staphylococcus aureus	Diallyl Disulfide (DADS)	15.9 mm inhibition zone	[4]
Pseudomonas aeruginosa	Diallyl Disulfide (DADS)	21.9 mm inhibition zone	[4]
Escherichia coli	Diallyl Disulfide (DADS)	11.4 mm inhibition zone	[4]
Candida spp.	Garlic Extract (41% DDS, 40% DTS)	MIC: 0.8 µg/ml	[4]
Candida albicans	Garlic Oil	MIC: 0.35 µg/ml	[4]
B. subtilis, S. aureus, P. aeruginosa	Garlic Extract (41% DDS, 40% DTS)	MIC: 0.25 µg/ml	[4]

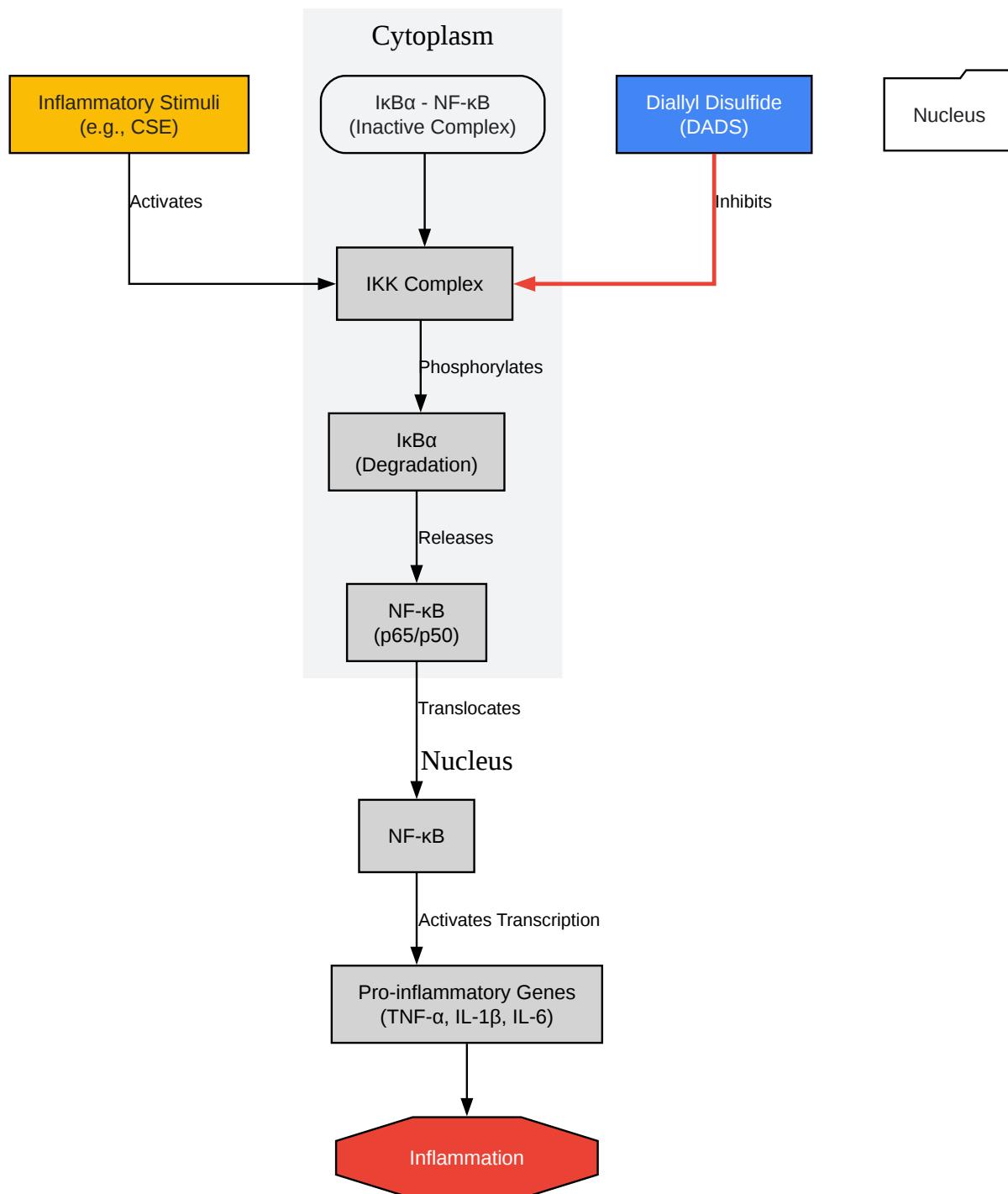

Anticancer and Anti-proliferative Effects

Oil-soluble sulfur compounds from garlic, including DADS, have shown potent anti-proliferative effects against various cancer cell lines.[\[4\]](#)[\[9\]](#) The mechanisms are multifaceted, involving the induction of cell cycle arrest, apoptosis, and inhibition of cancer cell invasion.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Cell Line	Compound	Concentration	Inhibition Rate (%)	Time (h)	Reference
Human Breast Cancer (MCF-7)	Diallyl Trisulfide (DADS)	100 mg/ml	46.7 ± 4%	24	[4]
Human Breast Cancer (MCF-7)	Diallyl Trisulfide (DADS)	100 mg/ml	55.2 ± 3%	48	[4]
Human Breast Cancer (MCF-7)	Diallyl Trisulfide (DADS)	100 mg/ml	63.9 ± 5%	72	[4]

Key Anticancer Mechanisms:

- Cell Cycle Arrest: Allyl sulfides can induce G2/M phase cell cycle arrest in several human cancer cell lines.[12] This is often linked to the modulation of checkpoint proteins like cyclin-dependent kinase 1 (Cdk1) and cell division cycle 25 C (Cdc25C).[12]
- Induction of Apoptosis: DADS has been shown to induce apoptosis by modulating the levels of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2, Bcl-xL and increasing pro-apoptotic Bax, Bad) and activating caspases.[5][13] This process is often initiated by an increase in intracellular reactive oxygen species (ROS) and DNA damage.[12]
- Inhibition of Signaling Pathways: Allyl sulfides can inhibit critical cancer cell survival pathways, such as the PI3K/Akt pathway, and suppress metastasis and angiogenesis.[10][13]
- Histone Modification: DADS can act as a histone deacetylase (HDAC) inhibitor, which can lead to the re-expression of tumor suppressor genes.[13]


[Click to download full resolution via product page](#)

Caption: DADS-induced apoptotic signaling pathway in cancer cells.

Anti-inflammatory and Antioxidant Activity

DADS has demonstrated significant anti-inflammatory and antioxidant effects in various experimental models.[14][15]

- Anti-inflammatory Mechanism: DADS exerts anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like TNF- α , IL-1 β , and IL-6.[14][15] This is achieved primarily through the inhibition of the NF- κ B signaling pathway.[5][15]

[Click to download full resolution via product page](#)

Caption: DADS anti-inflammatory mechanism via NF-κB pathway inhibition.

- Antioxidant Mechanism: The antioxidant properties of DADS are attributed to its ability to reduce levels of oxidative stress markers like malondialdehyde (MDA) and myeloperoxidase (MPO).[\[14\]](#) It also enhances the activity of key antioxidant enzymes, including superoxide dismutase (SOD), glutathione (GSH), and glutathione peroxidase (GSH-Px).[\[14\]](#)[\[15\]](#) This is partly mediated by the activation of the Nrf-2/HO-1 pathway.[\[15\]](#)

Hypoglycemic Effects and Enzyme Inhibition

Early studies indicated that **allyl propyl disulfide** may play a role in lowering blood glucose levels.[\[16\]](#) Administration of APDS to healthy volunteers resulted in a significant fall in blood glucose and a rise in serum insulin levels.[\[3\]](#) It is thought to act by competing with insulin for insulin-inactivating sites in the liver, thus increasing the availability of free insulin.[\[16\]](#)

Furthermore, related organosulfur compounds have been shown to inhibit cytochrome P450 enzymes. Di-n-propyl disulfide, a close analog of APDS, is a potent competitive inhibitor of human CYP2A6.[\[17\]](#)

Enzyme	Compound	Inhibition Type	K _i Value	Reference
Human CYP2A6	Di-n-propyl disulfide	Competitive	1.73 μM	[17]
Human CYP2A6	Diallyl disulfide	Mixed	2.13 μM	[17]
Human CYP2A6	4,4'-dipyridyl disulfide	Competitive	60 nM	[17]

Experimental Protocols

The study of **allyl propyl disulfide** requires robust methods for its extraction from natural sources, isolation, and quantification.

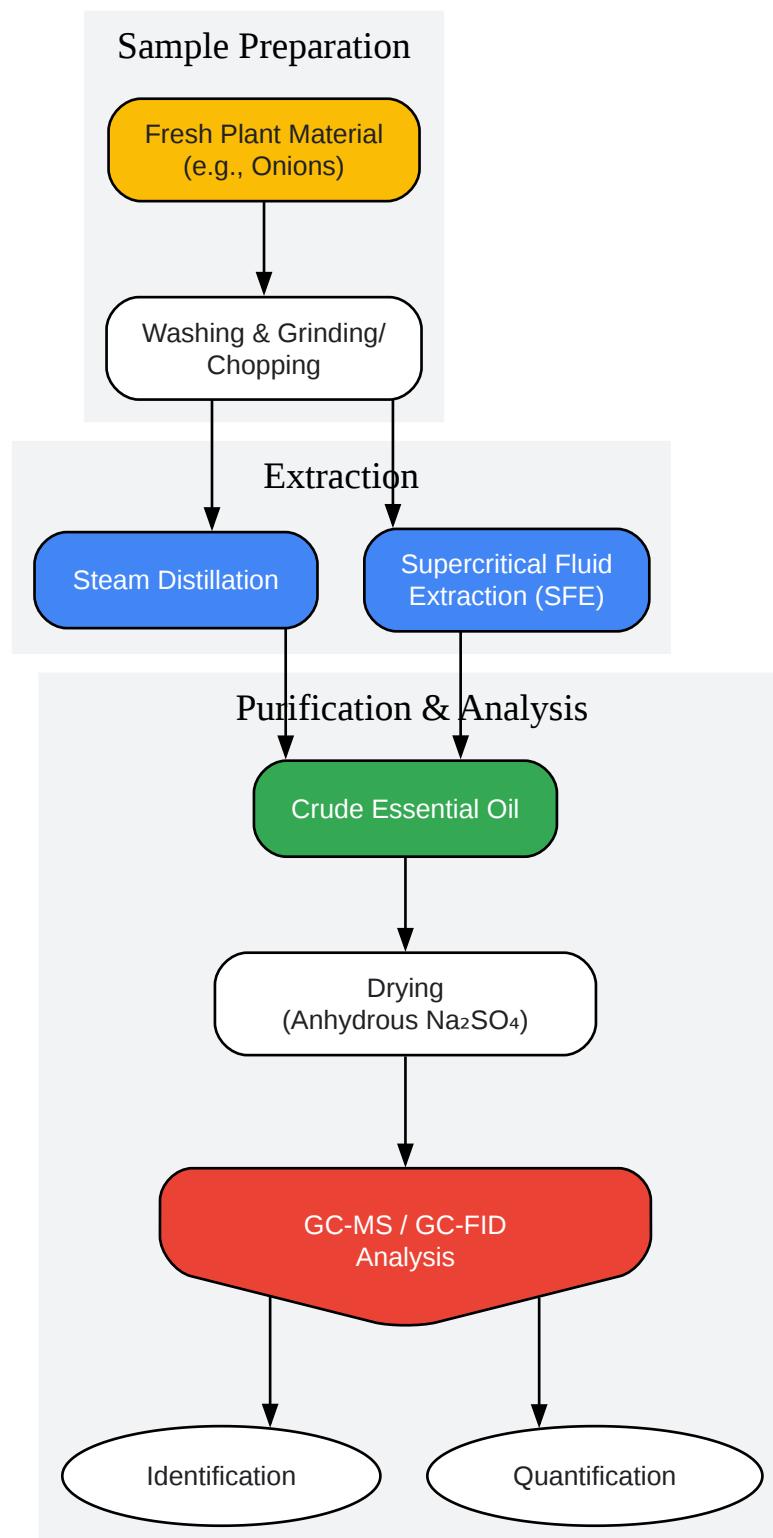
Extraction and Isolation from Natural Sources

APDS is not typically present in intact onion or garlic tissues but is formed enzymatically when the cells are disrupted.[\[1\]](#)

1. Steam Distillation A widely used technique for extracting volatile compounds like APDS from plant material.[\[1\]](#)

- Protocol: Steam Distillation of Onion Oil[\[1\]](#)
 - Material Preparation: Take 1 kg of fresh onion bulbs (*Allium cepa*), wash them thoroughly, and finely chop or grind them to ensure cellular disruption.
 - Apparatus Setup: Assemble a standard steam distillation apparatus.
 - Distillation: Pass steam through the prepared onion material. The steam vaporizes the volatile compounds, including APDS.
 - Condensation: The mixture of steam and volatile compounds is passed through a condenser and collected in a flask.
 - Separation: The essential oil, being immiscible with water, forms a separate layer. This layer is separated from the aqueous layer. The process is typically continued for 2.5 to 3 hours.
 - Drying: The collected oil is dried over anhydrous sodium sulfate to remove residual water.

2. Supercritical Fluid Extraction (SFE) An alternative method that uses supercritical CO₂ as a solvent.


- Protocol: Supercritical Fluid Extraction of Onion Oil[\[1\]](#)
 - Material Preparation: Freeze-dry fresh onion slices and grind them into a fine powder.
 - Extraction: Pack the powder into the SFE system's extraction vessel.
 - SFE Parameters:
 - Pressure: 10-40 MPa
 - Temperature: 35-50°C
 - CO₂ Flow Rate: 2-5 L/min

- Extraction Time: 1-3 hours
- Collection: The supercritical CO₂ extracts the organosulfur compounds, which are then collected after depressurization.

Analysis and Quantification

Gas chromatography is the primary technique for analyzing and quantifying APDS in extracts.

- Protocol: GC-MS Analysis of Onion Essential Oil[1]
 - Sample Preparation: Dilute 1 µL of the crude essential oil in 1 mL of a suitable solvent, such as dichloromethane.
 - GC-MS Conditions:
 - Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injector Temperature: 250°C.
 - Oven Program: An appropriate temperature gradient is used to separate the compounds.
 - Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID). The MS allows for definitive identification based on mass spectra, while the FID is used for quantification.

[Click to download full resolution via product page](#)

Caption: General workflow for extraction and analysis of APDS.

Workplace Air Sampling

The Occupational Safety and Health Administration (OSHA) has developed methods for monitoring workplace exposure to **allyl propyl disulfide**.

- Protocol: OSHA Method PV2086[18]
 - Sample Collection: A known volume of air is drawn through a Chromosorb 106 tube using a personal sampling pump (e.g., 10 L of air at 0.2 L/min).
 - Desorption: The samples are desorbed from the tube using trichloroethylene.
 - Analysis: The desorbed sample is analyzed by gas chromatography using a flame photometric detector (GC-FPD), which is selective for sulfur-containing compounds.

Conclusion and Future Directions

Allyl propyl disulfide and its related organosulfur compounds are molecules of significant scientific interest, demonstrating a wide array of biological activities that are relevant to human health. The research, largely centered on analogs like DADS, has illuminated complex mechanisms of action, including the modulation of key signaling pathways involved in cancer, inflammation, and oxidative stress. The established protocols for extraction and analysis provide a solid framework for further investigation.

Future research should focus on several key areas:

- Direct Biological Evaluation of APDS: While much is inferred from studies on DADS and DATS, more research is needed to specifically delineate the biological activities and potency of pure **allyl propyl disulfide**.
- Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of APDS is crucial for its development as a therapeutic agent.
- Clinical Trials: Given the promising preclinical data, well-designed clinical trials are needed to evaluate the efficacy of these compounds in human diseases.

- Synergistic Effects: Investigating the potential synergistic effects of APDS with other natural compounds or conventional drugs could open new avenues for combination therapies.

In conclusion, **allyl propyl disulfide** stands out as a valuable natural product with significant potential for applications in medicine and nutrition. Continued in-depth research will be essential to fully unlock its therapeutic promise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Allyl propyl disulfide | C6H12S2 | CID 16591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. scienceopen.com [scienceopen.com]
- 6. ALLYL PROPYL DISULFIDE | Occupational Safety and Health Administration [osha.gov]
- 7. allyl propyl disulfide, 2179-59-1 [thegoodsentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms for the anti-cancer effects of diallyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding the Mechanism of Breast and Prostate Cancer Cell Killing by Diallyldisulfide – An Over View [opensciencepublications.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular mechanisms of garlic-derived allyl sulfides in the inhibition of skin cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological Investigation of the Anti-Inflammation and Anti-Oxidation Activities of Diallyl Disulfide in a Rat Emphysema Model Induced by Cigarette Smoke Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Allyl propyl disulfide: Significance and symbolism [wisdomlib.org]
- 17. Screening of organosulfur compounds as inhibitors of human CYP2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. osha.gov [osha.gov]
- To cite this document: BenchChem. [Review of literature on allyl propyl disulfide research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197967#review-of-literature-on-allyl-propyl-disulfide-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com